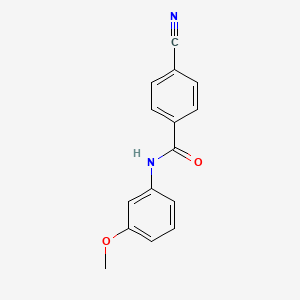
4-cyano-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H12N2O2. It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to the phenyl ring.
Vorbereitungsmethoden
The synthesis of 4-cyano-N-(3-methoxyphenyl)benzamide can be achieved through several methods:
Direct Condensation: This method involves the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Cyanoacetylation of Amines: Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates.
Analyse Chemischer Reaktionen
4-cyano-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with cyclohexanone in the presence of piperidine to form arylidene derivatives.
Substitution Reactions: The active hydrogen on the cyanoacetamide group can participate in various substitution reactions, forming different heterocyclic compounds.
Common reagents used in these reactions include piperidine, cyclohexanone, and various alkyl cyanoacetates. The major products formed from these reactions are arylidene derivatives and heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-cyano-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-cyano-N-(3-methoxyphenyl)benzamide involves its ability to participate in various chemical reactions due to the presence of the cyano and methoxy groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
4-cyano-N-(3-methoxyphenyl)benzamide can be compared with other similar compounds such as:
3-Cyano-N-(4-methylbenzyl)benzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-(2-Cyano-4-methylphenyl)benzamide: Another similar compound with a cyano group and a methyl group attached to the phenyl ring.
Biologische Aktivität
4-Cyano-N-(3-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H12N2O2
- Functional Groups : Contains a cyano group, a methoxy group, and a benzamide moiety.
These structural features are critical for its biological interactions and therapeutic potential.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .
- Receptor Binding : The compound may interact with specific receptors, influencing metabolic pathways and cellular responses .
- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines .
Summary of Biological Activities
Table 1 summarizes the biological activities attributed to this compound:
| Biological Activity | Efficacy | Reference |
|---|---|---|
| Anticancer (e.g., HeLa cells) | IC50 = 15 μM | |
| Antimicrobial | MIC = 32 μg/mL | |
| Enzyme inhibition (HDAC) | IC50 = 25 μM |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against HeLa cells, with an IC50 value of 15 μM. This suggests potential as an anticancer agent targeting cervical cancer cells .
- Antimicrobial Activity : The compound has shown antimicrobial properties, with a minimum inhibitory concentration (MIC) of 32 μg/mL against specific bacterial strains. This indicates its potential utility in combating bacterial infections .
- Enzyme Inhibition : Research has indicated that the compound acts as an HDAC inhibitor, which is significant for its potential applications in cancer therapy and other diseases related to epigenetic modifications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy group or the positioning of the cyano group can significantly alter its biological activity. For instance:
Eigenschaften
CAS-Nummer |
478069-94-2 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-cyano-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-4-2-3-13(9-14)17-15(18)12-7-5-11(10-16)6-8-12/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
JFVSDXVTRMGHKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















